molecular formula C11H11ClO B084989 2,2-dimethyl-4-chloro-indanone CAS No. 13099-57-5

2,2-dimethyl-4-chloro-indanone

Cat. No.: B084989
CAS No.: 13099-57-5
M. Wt: 194.66 g/mol
InChI Key: OGWNZKBGVWCPHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dimethyl-4-chloro-indanone is an organic compound with a unique structure that combines a cyclopentanone ring fused with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-4-chloro-indanone typically involves the chlorination of 2,2-dimethyl-2,3-dihydro-1H-inden-1-oneThe reaction product is then subjected to vacuum distillation to obtain α-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one . This intermediate can be further oxidized using chromium trioxide in glacial acetic acid at 35-40°C to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-4-chloro-indanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2,2-dimethyl-4-chloro-indanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-4-chloro-indanone involves its interaction with specific molecular targets and pathways. For instance, its antibacterial and antifungal properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . The presence of the chloro group enhances its reactivity and potency against various pathogens.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-inden-1-one: This compound shares a similar core structure but lacks the chloro and dimethyl groups.

    4-Chloro-2,3-dihydro-1H-inden-1-one: Similar to the target compound but without the dimethyl groups.

    2,2-Dimethyl-2,3-dihydro-1H-inden-1-one: Lacks the chloro group but has the dimethyl groups.

Uniqueness

2,2-dimethyl-4-chloro-indanone is unique due to the presence of both the chloro and dimethyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

13099-57-5

Molecular Formula

C11H11ClO

Molecular Weight

194.66 g/mol

IUPAC Name

4-chloro-2,2-dimethyl-3H-inden-1-one

InChI

InChI=1S/C11H11ClO/c1-11(2)6-8-7(10(11)13)4-3-5-9(8)12/h3-5H,6H2,1-2H3

InChI Key

OGWNZKBGVWCPHC-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C1=O)C=CC=C2Cl)C

Canonical SMILES

CC1(CC2=C(C1=O)C=CC=C2Cl)C

Synonyms

4-CHLORO-2,3-DIHYDRO-2,2-DIMETHYL-1H-INDEN-1-ONE

Origin of Product

United States

Synthesis routes and methods

Procedure details

22.4 g of pulverized potassium hydroxide and 0.1 g of 18-dibenzocrown-6 are added portionwise to a solution of 25 g of 4-chloroindanone and 56.7 g of methyl iodide in 120 ml of dimethylformamide in such a manner that the temperature is kept below +70° C. When the exothermic reaction is over, 5.6 g of methyl iodide are added and the mixture is agitated for another 0.5 hours. 200 ml of cold water are added and the mixture is extracted with diethyl ether. The organic phase is dried, with sodium sulfate and concentrated to dryness, affording 27.4 g of crude 2,2-dimethyl-4-chloro-indanone. This crude product is directly subjected to the Leuckart-Wallach amine preparation as described in "Organic Reactions vol. 5, page 301ff, John Wiley & Sons, New York 1949", yielding pure 1-amino-4-chloro-2,2-dimethyl-indane.
Quantity
22.4 g
Type
reactant
Reaction Step One
[Compound]
Name
18-dibenzocrown-6
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
56.7 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

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